molecular formula C15H14N2O B15183262 alpha-(Phenylmethylene)benzeneacetic acid hydrazide CAS No. 58973-48-1

alpha-(Phenylmethylene)benzeneacetic acid hydrazide

Cat. No.: B15183262
CAS No.: 58973-48-1
M. Wt: 238.28 g/mol
InChI Key: IZCWTYWZFSOXBZ-SDNWHVSQSA-N
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Description

Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is an organic compound with the molecular formula C15H14N2O. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazide group attached to a phenylmethylene benzeneacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Phenylmethylene)benzeneacetic acid hydrazide typically involves the reaction of alpha-(Phenylmethylene)benzeneacetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H5CH=C(C6H5)COOH+NH2NH2H2OC6H5CH=C(C6H5)CONHNH2+H2O\text{C}_6\text{H}_5\text{CH}=\text{C}(\text{C}_6\text{H}_5)\text{COOH} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{C}(\text{C}_6\text{H}_5)\text{CONHNH}_2 + \text{H}_2\text{O} C6​H5​CH=C(C6​H5​)COOH+NH2​NH2​⋅H2​O→C6​H5​CH=C(C6​H5​)CONHNH2​+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Phenylmethylene)benzeneacetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Alpha-(Phenylmethylene)benzeneacetic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-(Phenylmethylene)benzeneacetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrazide: A simpler hydrazide derivative with similar reactivity.

    Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.

    Nicotinic acid hydrazide: Another hydrazide derivative with biological activity.

Uniqueness

Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is unique due to its specific structure, which combines the properties of hydrazides with the phenylmethylene benzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58973-48-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(E)-2,3-diphenylprop-2-enehydrazide

InChI

InChI=1S/C15H14N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,16H2,(H,17,18)/b14-11+

InChI Key

IZCWTYWZFSOXBZ-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

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